molecular formula C17H26N2O8 B12928495 N1,N1-Diethyl-3-phenylpropane-1,3-diamine dioxalate

N1,N1-Diethyl-3-phenylpropane-1,3-diamine dioxalate

Cat. No.: B12928495
M. Wt: 386.4 g/mol
InChI Key: UZGOBHXUTHRERX-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-3-phenylpropane-1,3-diamine dioxalate is an organic compound with the molecular formula C13H22N2. It is a derivative of 1,3-propanediamine, where the nitrogen atoms are substituted with ethyl and phenyl groups. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethyl-3-phenylpropane-1,3-diamine typically involves the alkylation of 1,3-propanediamine with diethylamine and benzyl chloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N1,N1-Diethyl-3-phenylpropane-1,3-diamine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-3-phenylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1,N1-Diethyl-3-phenylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-3-phenylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,3-propanediamine: A similar compound with methyl groups instead of ethyl groups.

    N,N-Diethyl-1,3-propanediamine: Lacks the phenyl group present in N1,N1-Diethyl-3-phenylpropane-1,3-diamine.

Uniqueness

N1,N1-Diethyl-3-phenylpropane-1,3-diamine is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H26N2O8

Molecular Weight

386.4 g/mol

IUPAC Name

N',N'-diethyl-1-phenylpropane-1,3-diamine;oxalic acid

InChI

InChI=1S/C13H22N2.2C2H2O4/c1-3-15(4-2)11-10-13(14)12-8-6-5-7-9-12;2*3-1(4)2(5)6/h5-9,13H,3-4,10-11,14H2,1-2H3;2*(H,3,4)(H,5,6)

InChI Key

UZGOBHXUTHRERX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(C1=CC=CC=C1)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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